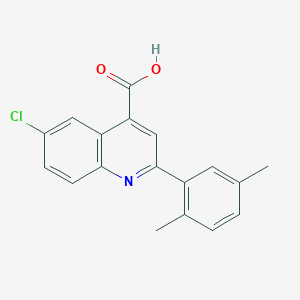

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.77 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid typically involves the reaction of 2,5-dimethylphenylamine with 6-chloro-4-quinolinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or alkylating agents

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid exhibits significant antibacterial properties against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial DNA gyrase, crucial for DNA replication and repair.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | >50 µg/mL |

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. It is particularly noted for its selective inhibition of SIRT3, a key regulator in cancer metabolism.

| Cell Line | IC50 (µM) | Colony Formation Percentage at 0.2 µM |

|---|---|---|

| THP-1 | 7.2 | 93.2% |

| MOLM-13 | - | 13.4% |

| SEM | - | 4.1% |

The compound's mechanism of action involves inducing G0/G1 phase cell cycle arrest without triggering apoptosis, which is significant for therapeutic strategies against leukemia.

Case Study 1: Antibacterial Efficacy

A study focused on the synthesis and evaluation of various quinoline derivatives, including this compound, demonstrated promising antibacterial properties. The structural modifications were correlated with increased antibacterial activity against several bacterial strains.

Case Study 2: Anticancer Mechanism

Research highlighted the compound's potential as an anticancer agent through its ability to inhibit SIRT3. This inhibition alters cellular metabolism and inhibits cancer cell growth primarily through cell cycle arrest rather than apoptosis.

Mechanistic Insights

The biological activities of this compound can be summarized as follows:

- Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

- Anticancer Mechanism : Inhibition of SIRT3 leads to altered cellular metabolism and growth inhibition.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:

- 6-Chloro-2-phenylquinoline-4-carboxylic acid

- 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

- 6-Chloro-2-(3,5-dimethylphenyl)quinoline-4-carboxylic acid .

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group may confer unique properties that make it particularly useful for certain applications .

Actividad Biológica

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its applications in various therapeutic contexts.

The compound has a molecular formula of C18H14ClN O2 and a molecular weight of 311.77 g/mol. The synthesis typically involves the reaction of 2,5-dimethylaniline with 6-chloroquinoline-4-carboxylic acid under reflux conditions, often utilizing solvents like ethanol or acetic acid and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes such as topoisomerase II, which plays a crucial role in DNA replication and repair. This inhibition can lead to interference with cellular proliferation and apoptosis pathways, making it a candidate for anticancer research .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that quinoline derivatives possess significant antibacterial activity against various strains, including multidrug-resistant bacteria. The compound's ability to disrupt bacterial DNA gyrase is a key mechanism .

- Anticancer Activity : Preliminary studies suggest that this compound has potential as an anticancer agent. It has been observed to induce cell cycle arrest in cancer cells without triggering apoptosis, indicating a unique pathway for therapeutic intervention .

Research Findings

A variety of studies have been conducted to evaluate the biological efficacy of this compound. Below are some significant findings:

Case Studies

- Anticancer Efficacy : In vitro studies on leukemic cell lines revealed that the compound effectively inhibited cell proliferation and induced differentiation without inducing apoptosis, suggesting its potential as a differentiation therapy agent .

- Antibacterial Studies : Compounds structurally related to this compound were tested against E. coli and showed promising antibacterial properties comparable to established antibiotics .

Propiedades

IUPAC Name |

6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-4-11(2)13(7-10)17-9-15(18(21)22)14-8-12(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDKCVJDMLJKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398646 | |

| Record name | 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897559-93-2 | |

| Record name | 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.